Cas no 1315367-60-2 (1-Benzyl-2,6-dimethylpiperidin-3-one)
1-Benzyl-2,6-dimethylpiperidin-3-one Chemical and Physical Properties
Names and Identifiers
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- 1-benzyl-2,6-dimethylpiperidin-3-one
- 3-Piperidinone, 2,6-dimethyl-1-(phenylmethyl)-
- 1-Benzyl-2,6-dimethylpiperidin-3-one
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- Inchi: 1S/C14H19NO/c1-11-8-9-14(16)12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
- InChI Key: JUVFBCNKSXUBOK-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)N(CC2C=CC=CC=2)C1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 245
- XLogP3: 2.5
- Topological Polar Surface Area: 20.3
1-Benzyl-2,6-dimethylpiperidin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-78901-0.05g |
1-benzyl-2,6-dimethylpiperidin-3-one |
1315367-60-2 | 0.05g |
$732.0 | 2023-02-12 | ||
| Enamine | EN300-78901-0.1g |
1-benzyl-2,6-dimethylpiperidin-3-one |
1315367-60-2 | 0.1g |
$767.0 | 2023-02-12 | ||
| Enamine | EN300-78901-0.25g |
1-benzyl-2,6-dimethylpiperidin-3-one |
1315367-60-2 | 0.25g |
$801.0 | 2023-02-12 | ||
| Enamine | EN300-78901-0.5g |
1-benzyl-2,6-dimethylpiperidin-3-one |
1315367-60-2 | 0.5g |
$836.0 | 2023-02-12 | ||
| Enamine | EN300-78901-1.0g |
1-benzyl-2,6-dimethylpiperidin-3-one |
1315367-60-2 | 1.0g |
$871.0 | 2023-02-12 | ||
| Enamine | EN300-78901-2.5g |
1-benzyl-2,6-dimethylpiperidin-3-one |
1315367-60-2 | 2.5g |
$1707.0 | 2023-02-12 | ||
| Enamine | EN300-78901-5.0g |
1-benzyl-2,6-dimethylpiperidin-3-one |
1315367-60-2 | 5.0g |
$2525.0 | 2023-02-12 | ||
| Enamine | EN300-78901-10.0g |
1-benzyl-2,6-dimethylpiperidin-3-one |
1315367-60-2 | 10.0g |
$3746.0 | 2023-02-12 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070586-1g |
1-Benzyl-2,6-dimethylpiperidin-3-one |
1315367-60-2 | 95% | 1g |
¥4305.0 | 2023-04-03 |
1-Benzyl-2,6-dimethylpiperidin-3-one Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-Benzyl-2,6-dimethylpiperidin-3-one
Introduction to 1-Benzyl-2,6-dimethylpiperidin-3-one (CAS No. 1315367-60-2)
1-Benzyl-2,6-dimethylpiperidin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 1315367-60-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative has garnered attention due to its structural uniqueness and potential applications in drug development. The compound features a benzyl substituent at the 1-position and two methyl groups at the 2- and 6-positions of the piperidine ring, combined with a carbonyl group at the 3-position. Such a structural configuration imparts distinct chemical properties that make it a valuable scaffold for synthesizing bioactive molecules.
The structure of 1-Benzyl-2,6-dimethylpiperidin-3-one contributes to its versatility in medicinal chemistry. Piperidine rings are well-known for their presence in numerous pharmacologically active agents, including antiviral, antipsychotic, and anti-inflammatory drugs. The benzyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the methyl groups at the 2- and 6-positions further modulate electronic and steric properties. The presence of a carbonyl group at the 3-position provides a site for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in piperidine derivatives as key components in drug discovery programs. Their ability to interact with biological targets such as enzymes and receptors makes them ideal candidates for developing novel therapeutics. Specifically, 1-Benzyl-2,6-dimethylpiperidin-3-one has been explored in various research settings for its potential role in modulating biological pathways relevant to diseases such as cancer, neurodegenerative disorders, and infectious diseases.
One of the most compelling aspects of 1-Benzyl-2,6-dimethylpiperidin-3-one is its utility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop molecules with enhanced pharmacological properties. For instance, modifications at the benzyl group or the methyl positions have led to compounds with improved binding affinity and selectivity towards specific targets. Additionally, the carbonyl group has been utilized for derivatization into amides or esters, expanding the chemical space available for drug design.
Recent studies have highlighted the potential of 1-Benzyl-2,6-dimethylpiperidin-3-one in addressing unmet medical needs. In particular, its role in developing inhibitors for enzymes involved in cancer metabolism has been investigated. By targeting key metabolic pathways such as glycolysis or glutaminolysis, these inhibitors aim to disrupt tumor growth and survival mechanisms. Preclinical studies have demonstrated promising results in cell culture and animal models, suggesting that further exploration of this compound could lead to novel anticancer therapies.
The synthesis of 1-Benzyl-2,6-dimethylpiperidin-3-one involves multi-step organic reactions that highlight its synthetic accessibility. Common synthetic routes include nucleophilic substitution reactions on halogenated piperidine precursors followed by functional group transformations to introduce the benzyl and methyl groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to pursue large-scale drug development programs.
The pharmacokinetic profile of 1-Benzyl-2,6-dimethylpiperidin-3-one is another critical factor that influences its therapeutic potential. Studies have shown that this compound exhibits favorable solubility characteristics and moderate metabolic stability, which are essential for achieving optimal drug delivery and efficacy. Furthermore, its biotransformation pathways provide insights into potential side effects or metabolites that may need to be monitored during clinical development.
In conclusion,1-Benzyl-2,6-dimethylpiperidin-3-one (CAS No. 1315367-60-2) represents a promising compound in pharmaceutical research due to its unique structural features and potential applications across multiple therapeutic areas. Its role as a versatile scaffold for drug development underscores its importance in modern medicinal chemistry. As research continues to uncover new biological targets and synthetic strategies,1-Benzyl-2,6-dimethylpiperidin-3-one is poised to play a significant role in shaping future therapeutic interventions.
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